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molecular formula C12H17NO B1345213 4-(Diethylamino)-2-methylbenzaldehyde CAS No. 92-14-8

4-(Diethylamino)-2-methylbenzaldehyde

Cat. No. B1345213
M. Wt: 191.27 g/mol
InChI Key: KCZRCYBAYWJVGD-UHFFFAOYSA-N
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Patent
US04162162

Procedure details

A solution of 50 g. (0.3785 mole) 1-indanone and 77.75 g. of 93% 4-diethylamino-2-methylbenzaldehyde in 150 ml. of ethanol was stirred and 94 ml. of a solution of warm (approx. 30° C.) 25% aqueous sodium hydroxide was added. This reaction mixture was heated to reflux for 45 minutes. A solid precipitate began appearing after 30 minutes. Next, the mixture was cooled to about 5° C. and the precipitate filtered and washed with petroleum ether. After air drying, the resulting solid was washed with water until the wash material was pH 7.0. The washed precipitate was recrystallized from 80% aqueous ethanol to yield 92.6 g. (80.1% yield) of 2-(4'-diethylamino-2'-methylbenzylidene)-1-indanone (m.p. 133.5°-134.5° C.), U.V. spectra and ε values are set forth in Table 3 below. The structure was confirmed by both infrared and nuclear magnetic resonance spectra.
Quantity
0.3785 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH2:11]([N:13]([CH2:23][CH3:24])[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[C:16]([CH3:22])[CH:15]=1)[CH3:12].[OH-].[Na+]>C(O)C>[CH2:23]([N:13]([CH2:11][CH3:12])[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]2=[O:10])=[C:16]([CH3:22])[CH:15]=1)[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
0.3785 mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC(=C(C=O)C=C1)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
After air drying
WASH
Type
WASH
Details
the resulting solid was washed with water until the wash material
CUSTOM
Type
CUSTOM
Details
The washed precipitate was recrystallized from 80% aqueous ethanol
CUSTOM
Type
CUSTOM
Details
to yield 92.6 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C1=CC(=C(C=C2C(C3=CC=CC=C3C2)=O)C=C1)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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